N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea
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Description
“N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea” is a derivative of thiourea, which has been used extensively as an organocatalyst in organic chemistry . It was developed by Schreiner’s group and has played a significant role in the development of H-bond organocatalysts . It is known for its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Chemical Reactions Analysis
This compound is known to be used extensively in promoting organic transformations . The exact chemical reactions it participates in are not specified in the search results.Scientific Research Applications
Organic Chemistry: Organocatalysis
- Application Summary : This compound is used as an organocatalyst due to its ability to activate substrates and stabilize developing negative charges in transition states through double hydrogen bonding .
- Results : It has been instrumental in promoting organic transformations, leading to the development of new synthetic methodologies .
Catalysis in Organic Synthesis
- Application Summary : This compound is recognized as a privileged motif for catalyst development, particularly in the realm of organocatalysis .
- Results : The compound has played a significant role in the advancement of H-bond organocatalysts, leading to key developments in Schreiner’s thiourea-mediated reactions .
Green Chemistry: Solvent-Free Reactions
- Application Summary : This compound is utilized in solvent-free reactions, which are an essential part of green chemistry practices, aiming to reduce the use of hazardous solvents .
- Results : The application of this thiourea in solvent-free conditions has shown to be effective, contributing to safer and more sustainable chemical processes .
properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-piperidin-1-ylcyclohexyl]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F6N3S/c21-19(22,23)13-10-14(20(24,25)26)12-15(11-13)27-18(30)28-16-6-2-3-7-17(16)29-8-4-1-5-9-29/h10-12,16-17H,1-9H2,(H2,27,28,30)/t16-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNIOHVSKNMMJH-IAGOWNOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2CCCC[C@H]2NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F6N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea |
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